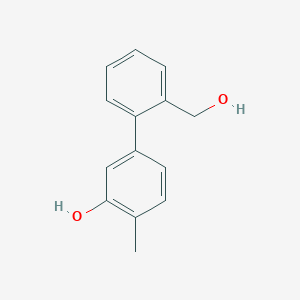
5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95% (FMPP) is a synthetic compound that has been used in various scientific research applications. FMPP is a white crystalline solid that is soluble in organic solvents and has a melting point of about 109-111 °C. It is a versatile compound with a wide range of applications in different fields of science, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in the synthesis of other compounds. It has also been used in medicinal chemistry, as a model compound to study the interaction of drugs with biochemical targets. In addition, 5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95% has been used in biochemistry to study the structure and function of enzymes and other proteins.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95% is not well understood. However, it is believed that 5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95% binds to certain biochemical targets, such as enzymes and other proteins, and modulates their activity. This binding may be reversible or irreversible, depending on the specific biochemical target and the concentration of 5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95%.
Biochemical and Physiological Effects
The effects of 5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95% on biochemical and physiological processes are not well understood. However, it has been found to have some effects on certain biochemical pathways, such as the metabolism of glucose and fatty acids, as well as some effects on certain physiological processes, such as the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95% has several advantages for use in laboratory experiments. Its high purity and solubility in organic solvents make it an ideal reagent for organic synthesis. In addition, its ability to bind to certain biochemical targets makes it useful for studying the structure and function of enzymes and other proteins. However, 5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95% also has some limitations. Its effects on biochemical and physiological processes are not well understood, and its use in medicinal chemistry requires careful consideration of the potential side effects.
Future Directions
Given the versatility of 5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95%, there are many potential future directions for research. One potential direction is to study the effects of 5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95% on biochemical and physiological processes in greater detail, in order to better understand its mechanism of action. Additionally, further research on the synthesis of 5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95% and other related compounds could lead to the development of more efficient and cost-effective synthetic methods. Finally, further research into the use of 5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95% in medicinal chemistry could lead to the development of new therapeutic agents.
Synthesis Methods
5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95% can be synthesized by a variety of methods. One method involves the reaction of 3-fluoro-2-methylphenol with 3-methylphenol in the presence of an acid catalyst. The reaction proceeds in two steps: first, the acid catalyst activates the 3-fluoro-2-methylphenol, and then the 3-methylphenol reacts with the activated 3-fluoro-2-methylphenol to form 5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95%. The reaction is typically carried out at temperatures between 80-90 °C and yields 5-(3-Fluoro-2-methylphenyl)-3-methylphenol, 95% in 95% purity.
properties
IUPAC Name |
3-(3-fluoro-2-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-6-11(8-12(16)7-9)13-4-3-5-14(15)10(13)2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMYCQJAQLYYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683744 |
Source


|
| Record name | 3'-Fluoro-2',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262001-16-0 |
Source


|
| Record name | 3'-Fluoro-2',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














